Cobalt tetramethoxyphenylporphyrin
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Overview
Description
Cobalt tetramethoxyphenylporphyrin is an organometallic compound with the chemical formula C48H36CoN4O4 . It is a derivative of porphyrin, a macrocyclic compound that plays a crucial role in various biological systems. This compound is known for its deep red or purple color and its ability to dissolve in common organic solvents like chloroform and dichloromethane . This compound is widely used in chemical research, particularly as a catalyst in organic synthesis reactions .
Mechanism of Action
Target of Action
The primary targets of Cobalt Tetramethoxyphenylporphyrin are protons and water molecules . It is used as a catalyst in electrochemical reactions, specifically for the reduction of protons or water .
Mode of Action
This compound interacts with its targets (protons or water molecules) through an electrochemical process . It facilitates the reduction of these targets, leading to the production of hydrogen .
Biochemical Pathways
The main biochemical pathway affected by this compound is the hydrogen evolution pathway . By catalyzing the reduction of protons or water, it promotes the production of hydrogen, a clean and renewable energy source .
Result of Action
The molecular effect of this compound’s action is the production of hydrogen through the reduction of protons or water
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as the pH of the solution it is in . For instance, it has been shown to exhibit better activity in neutral buffered aqueous solution (pH 7.0) compared to an acetic acid solution .
Biochemical Analysis
Biochemical Properties
Cobalt tetramethoxyphenylporphyrin plays a significant role in biochemical reactions, particularly as a catalyst in oxidation processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of electrons and promoting redox reactions. One of the key interactions of this compound is with nitric oxide synthase, where it acts as a catalyst in the binding and activation of nitric oxide . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, enhancing their catalytic activity in the oxidation of organic substrates .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and cellular defense mechanisms . In particular, this compound can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant enzymes . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. It acts as an electron donor or acceptor, facilitating redox reactions and influencing the activity of enzymes and other proteins. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can activate enzymes by stabilizing their active conformations and promoting catalytic activity . These interactions result in changes in gene expression and cellular function, contributing to the overall biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to enhance the activity of antioxidant enzymes and improve cellular defense mechanisms . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while adverse effects become prominent at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress response and energy metabolism. It interacts with enzymes such as cytochrome P450 and nitric oxide synthase, influencing their activity and modulating metabolic flux . Additionally, this compound can affect the levels of metabolites involved in redox reactions, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound can interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells . These interactions influence the localization and accumulation of this compound within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates cellular processes. The specific localization of this compound within cells is critical for its biochemical activity and overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt tetramethoxyphenylporphyrin can be synthesized by reacting 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with cobalt acetate in glacial acetic acid . The reaction typically involves boiling the mixture to facilitate the formation of the cobalt complex. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cobalt tetramethoxyphenylporphyrin undergoes various chemical reactions, including:
Oxidation: It can act as an oxidation catalyst in the selective oxidation of amines.
Reduction: It is used in the reduction of protons or water to form hydrogen.
Substitution: The compound can participate in substitution reactions, where ligands on the cobalt center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Cobalt acetate: Used in the synthesis of the compound.
Acetic acid: Serves as a solvent and reactant in the preparation process.
Hydrogen: Involved in reduction reactions to produce hydrogen gas.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the primary products are oxidized amines, while in reduction reactions, hydrogen gas is produced .
Scientific Research Applications
Cobalt tetramethoxyphenylporphyrin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cobalt tetramethoxyphenylporphyrin can be compared with other similar compounds, such as:
Cobalt tetraphenylporphyrin: Similar in structure but lacks the methoxy groups, which can affect its solubility and reactivity.
Cobalt tetra(4-chlorophenyl)porphyrin: Contains chlorine substituents instead of methoxy groups, leading to different electronic properties and catalytic activities.
Cobalt tetra(4-carboxyphenyl)porphyrin: Features carboxyl groups that enhance its water solubility and make it suitable for aqueous-phase reactions.
This compound is unique due to its methoxy substituents, which influence its solubility, electronic properties, and catalytic behavior. These characteristics make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
28903-71-1 |
---|---|
Molecular Formula |
C48H36CoN4O4 |
Molecular Weight |
791.8 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
QBCIMRXPMLWVML-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |
solubility |
not available |
Origin of Product |
United States |
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